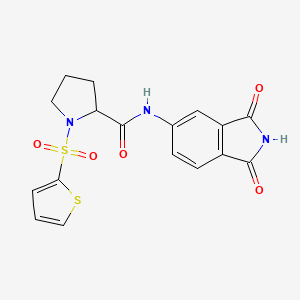

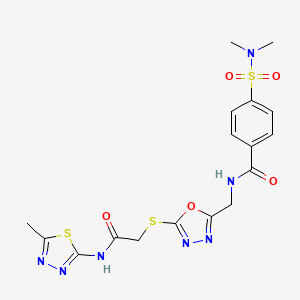

![molecular formula C20H22N6O4 B2918837 7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1049384-40-8](/img/structure/B2918837.png)

7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, an imidazole ring, and a pyrrolopyrimidine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the imidazole ring is a common feature in many biologically active compounds and can participate in a variety of chemical reactions .Scientific Research Applications

Antiprotozoal Activity

Compounds with structural features similar to the queried chemical have demonstrated significant antiprotozoal activity. For example, novel dicationic imidazo[1,2-a]pyridines exhibited strong DNA affinities and showed in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Novel Synthetic Methodologies

Research on pyrrolo[1,2-a]pyrimidinediones demonstrates innovative synthetic routes that could be relevant for generating novel compounds with potential pharmacological activities. A retro Diels-Alder method for preparing pyrrolo[1,2-a] pyrimidinediones from diexo-aminooxanorbornenecarboxamide showcases advanced synthetic techniques for constructing complex heterocyclic structures, which could be applied to synthesize derivatives of the queried compound (Stájer et al., 2006).

DNA Binding and Gene Expression Modulation

Pyrrole-imidazole polyamides, similar in structural motif to the queried compound, have been studied for their ability to bind specifically to DNA sequences, thereby modulating gene expression. Such compounds are being explored as potential therapeutic agents for treating diseases, including cancer, by targeting specific DNA sequences and disrupting protein-DNA interactions (Chavda et al., 2010).

Antituberculosis Activity

Imidazo[1,2-a]pyridine-3-carboxamides have been synthesized and evaluated for their activity against various tuberculosis strains, including multi- and extensive drug-resistant strains. Their selective potency and encouraging pharmacokinetics highlight the potential of related structures in developing new antituberculosis agents (Moraski et al., 2011).

Mechanism of Action

properties

IUPAC Name |

7-(furan-2-ylmethyl)-N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c1-23-18-15(19(28)24(2)20(23)29)11-16(26(18)12-14-5-3-10-30-14)17(27)22-6-4-8-25-9-7-21-13-25/h3,5,7,9-11,13H,4,6,8,12H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZQXTNKTIRTDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCCCN4C=CN=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)

![Ethyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2918763.png)

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2918767.png)

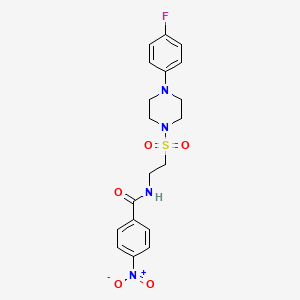

![3-fluoro-4-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918770.png)

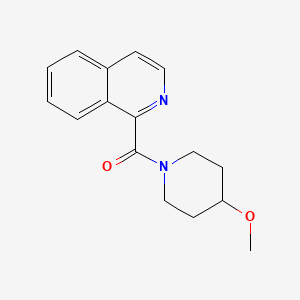

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[4-(2-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2918771.png)

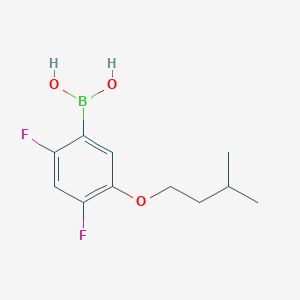

![2-({2-[(1-Ethoxy-1-oxopropan-2-yl)oxy]ethyl}carbamoyl)benzoic acid](/img/structure/B2918772.png)

![2-(2-Azabicyclo[2.2.1]heptan-2-YL)acetic acid hbr](/img/structure/B2918773.png)